molecular formula C15H14INO5S B3602366 N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide

Cat. No.: B3602366
M. Wt: 447.2 g/mol
InChI Key: NPZKSNJJOOZFPB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide is a complex organic compound that features a benzodioxole moiety, an iodine atom, and a methoxy group attached to a benzenesulfonamide structure

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the benzodioxole moiety and the benzenesulfonamide structure.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, typically using methanol in the presence of a base.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the iodinated and methoxylated benzenesulfonamide under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for scalability.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, using agents like sodium borohydride or lithium aluminum hydride, can reduce the sulfonamide group to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its potential as an antimicrobial or anti-inflammatory agent.

    Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Signal Transduction Pathways: It can interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.

    Apoptosis Induction: The compound may induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins or inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide can be compared with similar compounds to highlight its uniqueness:

The unique combination of the benzodioxole moiety, iodine atom, and methoxy group in this compound distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO5S/c1-20-13-5-3-11(7-12(13)16)23(18,19)17-8-10-2-4-14-15(6-10)22-9-21-14/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZKSNJJOOZFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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